Ethyl 3-((3-oxo-3-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)propyl)disulfanyl)propanoate
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Overview
Description
Ethyl 3-((3-oxo-3-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)propyl)disulfanyl)propanoate is a complex organic compound characterized by its unique structural features. This compound contains multiple functional groups, including esters, ethers, and disulfides, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((3-oxo-3-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)propyl)disulfanyl)propanoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, potassium carbonate, and propargyl bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((3-oxo-3-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)propyl)disulfanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The propargyl ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the disulfide bond can yield sulfoxides, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Ethyl 3-((3-oxo-3-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)propyl)disulfanyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 3-((3-oxo-3-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)propyl)disulfanyl)propanoate involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar structural features and reactivity patterns.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate: Another ester compound with distinct biological activities.
Biological Activity
Ethyl 3-((3-oxo-3-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)propyl)disulfanyl)propanoate is a complex organic compound notable for its diverse functional groups, including esters, ketones, and disulfide linkages. Its chemical formula is C₁₈H₃₄O₇S₂, with a molecular weight of approximately 470.6 g/mol. This compound has garnered interest in various biological research contexts due to its potential biological activities.
Chemical Structure
The structure of this compound features:
Component | Description |
---|---|
Functional Groups | Ester, Ketone, Disulfide |
CAS Number | 1772624-48-2 |
Molecular Formula | C₁₈H₃₄O₇S₂ |
Molecular Weight | 470.6 g/mol |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell wall synthesis and inhibition of protein synthesis.
Antioxidant Activity
The presence of disulfide linkages in this compound suggests potential antioxidant activity. Disulfides can act as electron donors in redox reactions, potentially scavenging free radicals and reducing oxidative stress in biological systems.
Cytotoxicity Studies
Preliminary cytotoxicity studies have been conducted using various cancer cell lines. The compound demonstrated selective cytotoxic effects against certain cancer types while exhibiting lower toxicity towards normal cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.
Case Studies
-
Case Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on DLD1 human colon cancer cells. Results indicated that treatment with the compound led to increased multipolar mitotic spindle formation, suggesting interference with normal mitotic processes.
- The concentration used was 15 µM, resulting in a notable increase in cell death compared to untreated controls.
-
Antimicrobial Efficacy :
- In vitro tests against E. coli and S. aureus revealed that the compound inhibited bacterial growth at concentrations ranging from 0.5 to 1 mM.
- The agar disc-diffusion method was employed to assess antimicrobial activity, showing clear zones of inhibition.
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques:
-
Initial Synthesis :
- Starting materials include ethyl bromoacetate and propargyl bromide.
- Reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
-
Final Steps :
- The final product is purified using chromatography techniques to ensure high yield and purity.
Properties
Molecular Formula |
C22H30O7S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
ethyl 3-[[3-oxo-3-[3-prop-2-ynoxy-2,2-bis(prop-2-ynoxymethyl)propoxy]propyl]disulfanyl]propanoate |
InChI |
InChI=1S/C22H30O7S2/c1-5-11-25-16-22(17-26-12-6-2,18-27-13-7-3)19-29-21(24)10-15-31-30-14-9-20(23)28-8-4/h1-3H,8-19H2,4H3 |
InChI Key |
ACNCNDJMMYXZNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSSCCC(=O)OCC(COCC#C)(COCC#C)COCC#C |
Origin of Product |
United States |
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